molecular formula C11H15NO3 B13114946 1-(tert-Butyl)-2-methoxy-3-nitrobenzene CAS No. 18515-05-4

1-(tert-Butyl)-2-methoxy-3-nitrobenzene

Cat. No.: B13114946
CAS No.: 18515-05-4
M. Wt: 209.24 g/mol
InChI Key: HFDDPCHLAKYZGV-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-methoxy-3-nitrobenzene is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene typically involves the nitration of 1-(tert-Butyl)-2-methoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial production methods may involve continuous flow reactors to ensure better control over reaction parameters and higher yields.

Chemical Reactions Analysis

1-(tert-Butyl)-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

  • Reduction

      Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

      Conditions: Room temperature or slightly elevated temperatures.

      Products: The nitro group is reduced to an amino group, forming 1-(tert-Butyl)-2-methoxy-3-aminobenzene.

  • Substitution

      Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).

      Products: Halogenated derivatives of this compound.

  • Oxidation

      Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Acidic or basic medium.

      Products: Oxidized products depending on the reaction conditions and the extent of oxidation.

Scientific Research Applications

1-(tert-Butyl)-2-methoxy-3-nitrobenzene has several applications in scientific research:

  • Organic Synthesis

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Serves as a precursor for the preparation of various substituted benzene derivatives.
  • Material Science

    • Utilized in the development of novel materials with specific electronic or optical properties.
    • Incorporated into polymers to enhance their stability and performance.
  • Biological Studies

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the study of enzyme inhibition and receptor binding.
  • Medicinal Chemistry

    • Explored for its potential as a pharmacophore in drug design and development.
    • Studied for its effects on cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy and tert-butyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

1-(tert-Butyl)-2-methoxy-3-nitrobenzene can be compared with other similar compounds, such as:

  • 1-(tert-Butyl)-2-methoxybenzene

    • Lacks the nitro group, resulting in different reactivity and applications.
    • Used as a starting material for the synthesis of this compound.
  • 1-(tert-Butyl)-3-nitrobenzene

    • Lacks the methoxy group, leading to variations in chemical behavior and potential uses.
    • Studied for its own unique properties and applications.
  • 2-Methoxy-3-nitrobenzene

    • Lacks the tert-butyl group, affecting its stability and reactivity.
    • Utilized in different synthetic and research contexts.

The presence of the tert-butyl, methoxy, and nitro groups in this compound imparts unique properties that distinguish it from these related compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

18515-05-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-tert-butyl-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-11(2,3)8-6-5-7-9(12(13)14)10(8)15-4/h5-7H,1-4H3

InChI Key

HFDDPCHLAKYZGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])OC

Origin of Product

United States

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